molecular formula C33H57HoO6 B8203639 Holmium(III)-dpm

Holmium(III)-dpm

Cat. No.: B8203639
M. Wt: 714.7 g/mol
InChI Key: BWNBYURALNPFHU-LWTKGLMZSA-K
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Holmium(III)-dpm can be synthesized through the reaction of holmium chloride with dipivaloylmethane in the presence of a base. The reaction typically involves dissolving holmium chloride in a suitable solvent, such as ethanol, and then adding dipivaloylmethane and a base like sodium hydroxide. The mixture is then heated under reflux conditions to facilitate the formation of the this compound complex.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Holmium(III)-dpm undergoes various chemical reactions, including:

    Oxidation: Holmium(III) can be oxidized to higher oxidation states under specific conditions.

    Reduction: The compound can be reduced to lower oxidation states, although this is less common.

    Substitution: Ligand substitution reactions can occur, where the dipivaloylmethane ligands are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions to achieve substitution.

Major Products Formed:

    Oxidation: Higher oxidation state complexes of holmium.

    Reduction: Lower oxidation state complexes.

    Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Holmium(III)-dpm has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Explored for its therapeutic properties, including its use in targeted drug delivery systems.

    Industry: Utilized in the development of advanced materials, such as single-molecule magnets and optical thermometers.

Mechanism of Action

The mechanism of action of Holmium(III)-dpm involves its interaction with molecular targets through coordination chemistry. The holmium ion can form stable complexes with various ligands, influencing the electronic and magnetic properties of the compound. These interactions can modulate the behavior of the compound in different environments, making it useful for applications in catalysis, imaging, and materials science.

Comparison with Similar Compounds

Holmium(III)-dpm can be compared with other lanthanide dipivaloylmethane complexes, such as:

  • Erbium(III)-dpm
  • Dysprosium(III)-dpm
  • Ytterbium(III)-dpm

Uniqueness: this compound is unique due to its specific magnetic and optical properties, which are influenced by the electronic configuration of the holmium ion. This makes it particularly suitable for applications in single-molecule magnets and optical thermometry, where precise control of magnetic and luminescent properties is essential.

Properties

IUPAC Name

holmium(3+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C11H20O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/q;;;+3/p-3/b3*8-7-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNBYURALNPFHU-LWTKGLMZSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ho+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.[Ho+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57HoO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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